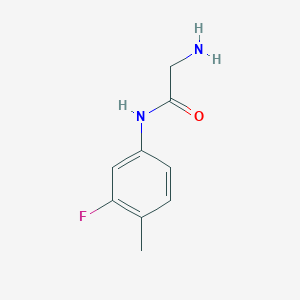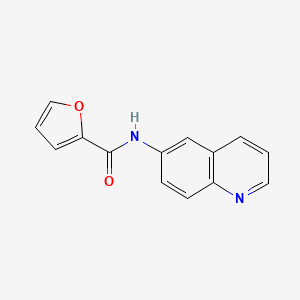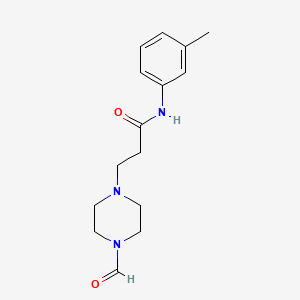![molecular formula C19H18ClN3O2S B12494891 4-chloro-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B12494891.png)
4-chloro-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
准备方法
4-氯-N-[3-氰基-4-甲基-5-(哌啶-1-羰基)噻吩-2-基]苯甲酰胺的合成通常涉及多步有机反应。一条常见的合成路线包括以下步骤:
噻吩环的形成: 这可以通过在特定条件下对适当的前体进行环化来实现。
氰基和甲基的引入: 这些基团可以通过亲核取代反应引入。
哌啶-1-羰基的连接: 这一步通常涉及使用碳二亚胺等试剂形成酰胺键。
苯甲酰胺环的氯化: 这可以使用氯化剂,例如亚硫酰氯或五氯化磷来完成。
工业生产方法可能涉及对这些步骤进行优化,以提高产率和纯度,同时最大程度地降低成本和环境影响。
化学反应分析
4-氯-N-[3-氰基-4-甲基-5-(哌啶-1-羰基)噻吩-2-基]苯甲酰胺可以发生多种化学反应,包括:
氧化: 噻吩环可以使用氧化剂如过氧化氢或间氯过氧苯甲酸氧化为亚砜或砜。
还原: 氰基可以使用还原剂,如氢化锂铝还原为胺。
取代: 苯甲酰胺环上的氯原子可以在适当条件下被其他亲核试剂,如胺或硫醇取代。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和控制温度。形成的主要产物取决于所用试剂和具体的反应条件。
科学研究应用
4-氯-N-[3-氰基-4-甲基-5-(哌啶-1-羰基)噻吩-2-基]苯甲酰胺在科学研究中有几种应用:
化学: 它被用作合成更复杂分子的结构单元,以及作为各种有机反应的试剂。
生物学: 该化合物的生物活性使其成为研究酶抑制、受体结合和其他生化过程的候选物质。
医药: 正在探索其潜在的治疗特性,以开发新的药物,特别是在噻吩衍生物已显示出疗效的疾病治疗方面。
工业: 该化合物可用于开发具有特定性质的新材料,例如导电性或荧光性。
作用机制
4-氯-N-[3-氰基-4-甲基-5-(哌啶-1-羰基)噻吩-2-基]苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,可能抑制或调节其活性。所涉及的确切途径取决于具体的应用和所研究的生物系统。
相似化合物的比较
4-氯-N-[3-氰基-4-甲基-5-(哌啶-1-羰基)噻吩-2-基]苯甲酰胺可以与其他噻吩衍生物进行比较,例如:
噻吩-2-甲酰胺: 结构相似,但缺少哌啶-1-羰基。
4-甲基噻吩-2-甲酰胺: 相似,但缺少氰基。
N-(4-氯苯基)噻吩-2-甲酰胺: 相似,但缺少哌啶-1-羰基和氰基。
4-氯-N-[3-氰基-4-甲基-5-(哌啶-1-羰基)噻吩-2-基]苯甲酰胺的独特之处在于其官能团的特定组合,这赋予了其独特的化学和生物特性。
属性
分子式 |
C19H18ClN3O2S |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
4-chloro-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-12-15(11-21)18(22-17(24)13-5-7-14(20)8-6-13)26-16(12)19(25)23-9-3-2-4-10-23/h5-8H,2-4,9-10H2,1H3,(H,22,24) |
InChI 键 |
RJTNMSHOTMLLND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494808.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B12494815.png)
![6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B12494823.png)
![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)
![5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494831.png)

![Propyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12494857.png)
![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
![3-[(2-Fluorophenyl)methyl]-5-[[2-(1-methylethoxy)-1-naphthalenyl]methylene]-2,4-thiazolidinedione](/img/structure/B12494864.png)
![4-(3-chlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494866.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)
![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)


